molecular formula C21H18F3N3O2 B2765552 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 953158-44-6

4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2765552
CAS No.: 953158-44-6
M. Wt: 401.389
InChI Key: KNMADJFKGJLBML-UHFFFAOYSA-N
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Description

4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a complex organic compound characterized by its unique structure, which includes a pyridazinone core and a trifluoromethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the phenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and trifluoromethylbenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-methylphenyl)butanamide
  • 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-chlorophenyl)butanamide
  • 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide

Uniqueness

4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(6-oxo-3-phenylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)16-8-4-9-17(14-16)25-19(28)10-5-13-27-20(29)12-11-18(26-27)15-6-2-1-3-7-15/h1-4,6-9,11-12,14H,5,10,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMADJFKGJLBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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